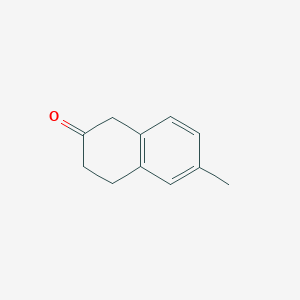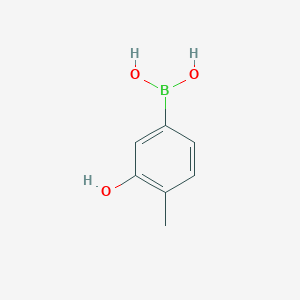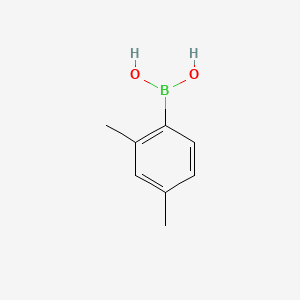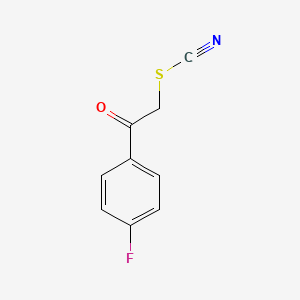
6-メチル-2-テトラロン
説明
6-Methyl-2-tetralone is an organic compound belonging to the class of tetralones, which are bicyclic aromatic hydrocarbons with a ketone functional group. This compound is characterized by a methyl group attached to the sixth position of the tetralone structure. It is a colorless to pale yellow liquid with a faint odor and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
科学的研究の応用
6-Methyl-2-tetralone has a wide range of applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions: 6-Methyl-2-tetralone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylbutanoic acid with polyphosphoric acid or methanesulfonic acid as catalysts . Another method includes the oxidation of 6-methyl-1,2,3,4-tetrahydronaphthalene using heavy metal ion catalysts such as chromium or copper .
Industrial Production Methods: Industrial production of 6-Methyl-2-tetralone typically involves the catalytic hydrogenation of 6-methyl-1-naphthol or the oxidative cleavage of 6-methyl-2-naphthyl ethers. These methods are preferred due to their high yield and cost-effectiveness .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Chromium trioxide, copper(II) sulfate, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation reactions, respectively.
Major Products:
Oxidation: 6-Methyl-2-tetralone hydroperoxide and 6-methyl-2-tetralol.
Reduction: 6-Methyl-2-tetralol.
Substitution: Halogenated, nitrated, and sulfonated derivatives of 6-Methyl-2-tetralone.
作用機序
The mechanism of action of 6-Methyl-2-tetralone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating metabolic processes . In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that exert their effects through various biochemical pathways .
類似化合物との比較
- 6-Methoxy-2-tetralone
- 6-Ethyl-2-tetralone
- 6-Phenyl-2-tetralone
Comparison: 6-Methyl-2-tetralone is unique due to the presence of a methyl group at the sixth position, which influences its reactivity and physical properties. Compared to 6-Methoxy-2-tetralone, which has a methoxy group, 6-Methyl-2-tetralone exhibits different solubility and boiling points . The presence of the methyl group also affects its interaction with reagents and catalysts, making it distinct in terms of its chemical behavior .
特性
IUPAC Name |
6-methyl-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-3,6H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHSCURLLMFLQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(=O)CC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401029 | |
| Record name | 6-Methyl-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31706-57-7 | |
| Record name | 3,4-Dihydro-6-methyl-2(1H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31706-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-methyl-2-tetralone in pharmaceutical research?
A1: 6-Methyl-2-tetralone serves as a crucial building block in synthesizing derivatives of 5-hydroxy-6-methyl-2-aminotetralin []. These derivatives were designed as semirigid analogs of m-tyramine, aiming to explore their potential as dopamine-like agents. The researchers aimed to block the metabolic hydroxylation at the ring position ortho to the phenolic OH group. []. This research provides valuable insights into structure-activity relationships and the potential of these compounds to interact with dopamine receptors.
Q2: Can you elaborate on the rationale behind synthesizing semirigid congeners of m-tyramine?
A2: The researchers aimed to develop compounds that structurally resemble m-tyramine but possess modifications to influence their pharmacological properties. By introducing a semirigid structure, they aimed to restrict conformational flexibility, potentially enhancing binding affinity and selectivity for dopamine receptors. Blocking metabolic hydroxylation at specific positions further aimed to modulate the compounds' metabolism and duration of action []. This approach highlights the importance of structural modifications in drug design to optimize interactions with biological targets.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[3-HYDROXY-4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROP-2-ENOIC ACID](/img/structure/B1307559.png)










![4-[(Diethylamino)methyl]phenylboronic acid](/img/structure/B1307605.png)


